molecular formula C22H22ClNO B1372851 2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160262-71-4

2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Cat. No. B1372851
M. Wt: 351.9 g/mol
InChI Key: ZFAJVFSBYNGWJB-UHFFFAOYSA-N
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Description

The compound “2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin .


Molecular Structure Analysis

The molecular structure of a compound like “2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride” would likely be complex due to the presence of multiple functional groups. Unfortunately, without specific data, it’s difficult to provide an accurate analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride” would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Reactivity

  • The compound has been used in the synthesis of various derivatives. For instance, 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, synthesized by treating cyclohexanone with 2-benzylidenemalononitrile, shows reactivity towards various compounds including acetyl chloride, indicating a potential use in the synthesis of diverse chemical structures (Elkholy & Morsy, 2006).

Fluorescence Derivatization in High-Performance Liquid Chromatography

  • The compound has applications in fluorescence derivatization for high-performance liquid chromatography (HPLC). It reacts with alcohols or phenol in benzene in the presence of pyridine to produce fluorescent esters, useful in HPLC (Yoshida, Moriyama, & Taniguchi, 1992).

Synthesis of Azo Disperse Dyes

  • The compound is used in the synthesis of azo disperse dyes, demonstrating its utility in the field of coloration and dyeing. The synthesis process involves coupling with diazotized p-substituted aniline derivatives, indicating its versatility in producing a range of dye colors (Rufchahi & Mohammadinia, 2014).

Applications in Organic Synthesis

  • The compound has been utilized as an intermediate in organic synthesis, exemplified in the synthesis of (4-Methoxyphenyl)ethyne. This indicates its role in the formation of complex organic molecules (Marinetti & Savignac, 2003).

Luminescent Properties and Data Security

  • The compound's derivatives have been studied for their luminescent properties. For example, certain Ir(III) complexes exhibit dual-emission and mechanoluminescence, making them suitable for applications like data security protection (Song et al., 2016).

Catalysis and Reaction Synthesis

  • The compound has been involved in catalysis and reaction synthesis. For example, cyclopalladated 2-(4-bromophenyl)pyridine complexes with N-heterocyclic carbenes show potential in one-pot oxidation/Suzuki coupling of aryl chlorides (Xu et al., 2014).

Safety And Hazards

The safety and hazards associated with a compound like “2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride” would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future directions for a compound like “2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride” would depend on its potential applications. For example, if it has promising properties for use in light-emitting diodes (LEDs), future research might focus on optimizing its properties for this application .

properties

IUPAC Name

2-(4-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO/c1-4-5-6-16-7-9-17(10-8-16)20-13-19(22(23)25)18-12-14(2)11-15(3)21(18)24-20/h7-13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAJVFSBYNGWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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